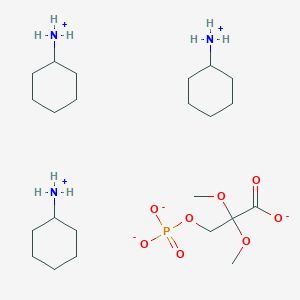
Cyclohexanaminium2,2-dimethoxy-3-(phosphonatooxy)propanoate
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Cyclohexanaminium 2,2-dimethoxy-3-(phosphonatooxy)propanoate is a chemical compound with the molecular formula C23H50N3O8P and a molecular weight of 527.63 g/mol . This compound is primarily used in research settings and has various applications in pharmaceuticals, agrochemicals, and advanced materials .
Preparation Methods
The synthesis of Cyclohexanaminium 2,2-dimethoxy-3-(phosphonatooxy)propanoate involves several steps. The synthetic routes typically include the reaction of cyclohexanamine with 2,2-dimethoxypropanoic acid, followed by phosphorylation to introduce the phosphonatooxy group. The reaction conditions often require an inert atmosphere and temperatures ranging from 2-8°C
Chemical Reactions Analysis
Cyclohexanaminium 2,2-dimethoxy-3-(phosphonatooxy)propanoate undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized using common oxidizing agents such as potassium permanganate or hydrogen peroxide.
Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride.
Substitution: Nucleophilic substitution reactions can occur, especially at the phosphonatooxy group, using reagents like sodium methoxide or potassium tert-butoxide.
The major products formed from these reactions depend on the specific conditions and reagents used.
Scientific Research Applications
Cyclohexanaminium 2,2-dimethoxy-3-(phosphonatooxy)propanoate has a wide range of scientific research applications:
Chemistry: It is used as a building block in organic synthesis and as a reagent in various chemical reactions.
Biology: The compound is studied for its potential biological activities and interactions with biomolecules.
Medicine: Research is ongoing to explore its potential therapeutic applications, including its use as a precursor for drug development.
Industry: It is utilized in the development of advanced materials and agrochemicals.
Mechanism of Action
The mechanism of action of Cyclohexanaminium 2,2-dimethoxy-3-(phosphonatooxy)propanoate involves its interaction with specific molecular targets and pathways. The phosphonatooxy group plays a crucial role in its reactivity and binding affinity. The exact molecular targets and pathways are still under investigation, but it is believed to interact with enzymes and receptors involved in various biochemical processes.
Comparison with Similar Compounds
Cyclohexanaminium 2,2-dimethoxy-3-(phosphonatooxy)propanoate can be compared with similar compounds such as:
Cyclohexanamine derivatives: These compounds share the cyclohexanamine core structure but differ in their functional groups.
Phosphonate esters: These compounds contain the phosphonatooxy group and are used in similar applications.
Dimethoxypropanoic acid derivatives: These compounds have the 2,2-dimethoxypropanoic acid moiety and are used in organic synthesis.
The uniqueness of Cyclohexanaminium 2,2-dimethoxy-3-(phosphonatooxy)propanoate lies in its combination of functional groups, which confer specific reactivity and applications .
Properties
Molecular Formula |
C23H50N3O8P |
|---|---|
Molecular Weight |
527.6 g/mol |
IUPAC Name |
cyclohexylazanium;2,2-dimethoxy-3-phosphonatooxypropanoate |
InChI |
InChI=1S/3C6H13N.C5H11O8P/c3*7-6-4-2-1-3-5-6;1-11-5(12-2,4(6)7)3-13-14(8,9)10/h3*6H,1-5,7H2;3H2,1-2H3,(H,6,7)(H2,8,9,10) |
InChI Key |
KDLGSQCPSVLOIB-UHFFFAOYSA-N |
Canonical SMILES |
COC(COP(=O)([O-])[O-])(C(=O)[O-])OC.C1CCC(CC1)[NH3+].C1CCC(CC1)[NH3+].C1CCC(CC1)[NH3+] |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
















